molecular formula C12H20BN3O2 B3217965 5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester CAS No. 1186041-96-2

5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester

Cat. No. B3217965
M. Wt: 249.12 g/mol
InChI Key: OONVJKKZRKVSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester is a chemical compound with the CAS Number: 1186041-96-2 . It has a molecular weight of 249.12 . The IUPAC name for this compound is N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinamine .


Synthesis Analysis

The synthesis of this compound could involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Diethanolamine undergoes transesterification with pinacol boronic esters and can be isolated via filtration .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.

Scientific Research Applications

  • Synthesis of Pyrazine Derivatives : A study by Ahmad et al. (2021) demonstrated the use of aryl/heteroaryl boronic acids/pinacol esters in the synthesis of pyrazine derivatives, which have applications in nonlinear optical properties and electronic applications (Ahmad et al., 2021).

  • Analytical Challenges and Solutions in Boronic Ester Analysis : Zhong et al. (2012) discussed the challenges in analyzing pinacolboronate esters due to their reactive nature and proposed innovative methods for their stability and solubilization, which is crucial in synthesizing complex molecules (Zhong et al., 2012).

  • Improved Synthesis Techniques : Mullens (2009) described an improved synthesis of pyrazole boronic acid pinacol ester, highlighting its utility in Suzuki couplings and the importance of its bench stability (Mullens, 2009).

  • Potential in Lewis Acid–Lewis Base Bifunctional Catalysts : Research by Coghlan et al. (2005) explored the synthesis of N,N-Diisopropylbenzamide ortho-boronate pinacol ester, a compound potentially useful as a bifunctional catalyst (Coghlan et al., 2005).

  • Applications in Photodynamic Diagnosis and Therapy : Kaliszewski et al. (2004) investigated the stability of 5-aminolevulinic acid and its esters, including pyrazine derivatives, which are significant in the treatment of cancer and other disorders (Kaliszewski et al., 2004).

  • Facile and Green Synthesis Routes : Schnürch et al. (2007) reported an environmentally friendly method for forming boronic acid esters from boronic acids, highlighting a simple, solvent-free approach (Schnürch et al., 2007).

  • Synthesis of Water-Soluble Boronic Acid Copolymers : Cambre et al. (2007) presented a method for synthesizing well-defined boronic acid copolymers from boronic ester monomers, which have applications in drug delivery and materials science (Cambre et al., 2007).

properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONVJKKZRKVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.